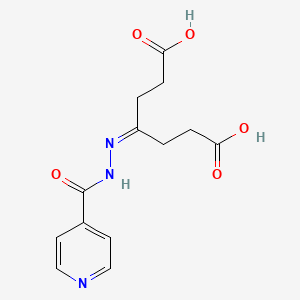![molecular formula C18H15NO2 B11987187 Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- CAS No. 139681-52-0](/img/structure/B11987187.png)
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C18H15NO2 It is a derivative of phenol, characterized by the presence of a methoxy group and a naphthalenyliminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- typically involves the condensation of 2-methoxy-4-formylphenol with 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol:
2-Methoxy-4-(methoxymethyl)phenol: Another related compound with a methoxymethyl group instead of the naphthalenylimino group.
Uniqueness
Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthalenylimino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxy-substituted phenols and contributes to its specific applications and reactivity.
属性
CAS 编号 |
139681-52-0 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
2-methoxy-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-10-13(6-9-17(18)20)12-19-16-8-7-14-4-2-3-5-15(14)11-16/h2-12,20H,1H3 |
InChI 键 |
CJVZAKFMTFCVPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Allyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987114.png)
![3-(4-bromophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987118.png)


acetyl]amino}benzoic acid](/img/structure/B11987147.png)

![4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11987173.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987178.png)

